Phenol, 2,2'-thiobis[6-(1,1-dimethylethyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] is an organic compound with the molecular formula C22H30O2S. It is a phenolic compound characterized by the presence of two phenol groups connected by a sulfur atom. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] typically involves the reaction of 2,6-di-tert-butylphenol with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a catalyst to facilitate the formation of the sulfur bridge between the phenol groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The hydrogen atoms on the phenol rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] are attributed to its ability to donate hydrogen atoms from its phenolic groups, neutralizing free radicals and preventing oxidative damage. The sulfur bridge between the phenol groups enhances its stability and effectiveness as an antioxidant. The compound interacts with molecular targets such as reactive oxygen species and other free radicals, inhibiting their harmful effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-thiobis[2-(1,1-dimethylethyl)-6-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-thiobis[6-(1,1-dimethylethyl)-3-methyl-] is unique due to the presence of the sulfur bridge, which enhances its antioxidant properties compared to similar compounds. The specific arrangement of the tert-butyl and methyl groups also contributes to its stability and effectiveness as an antioxidant.
Properties
CAS No. |
13314-01-7 |
---|---|
Molecular Formula |
C22H30O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-6-methylphenyl)sulfanyl-3-methylphenol |
InChI |
InChI=1S/C22H30O2S/c1-13-9-11-15(21(3,4)5)17(23)19(13)25-20-14(2)10-12-16(18(20)24)22(6,7)8/h9-12,23-24H,1-8H3 |
InChI Key |
HJCNGGKJQATACT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)O)SC2=C(C=CC(=C2O)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.